

Comparison of Enalapril Maleate Polymorphs: Form I vs. Form II

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Compound Focus: Enalapril Maleate

CAS No.: 76095-16-4

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Characterization Feature	Form I	Form II	Technical Insights & Significance
Crystal System & Space Group	Information not available in search results	Space Group: $P2_12_12_1$ $Z = 4$ [1]	The space group indicates an orthorhombic crystal system. The value $Z=4$ means there are four formula units per unit cell [1].
Unit Cell Parameters	Information not available in search results	$a = 33.9898(3)$ Å $b = 11.2109(1)$ Å $c = 6.64195(7)$ Å $\text{Volume} = 2530.96(5)$ Å ³ [1]	These parameters define the dimensions of the repeating unit cell of the crystal. High-resolution X-ray powder diffraction was used for this determination [1].
Thermodynamic Stability	Information not available in search results	More stable than Form I by ~3.5 kcal/mol [1]	Lattice energy calculations show Form II is slightly but significantly more stable, which can influence the solid-form selection for drug product development to avoid conversion [1].
Molecular Conformation	Information not available in search results	Similar to Form I; main peptide chain conformation largely unchanged [1]	The active part of the molecule that binds to its target is consistent in both polymorphs, suggesting similar biological activity [1].
Hydrogen-Bonding Pattern	Information not available in search results	Similar to Form I [1]	Hydrogen bonding is a key driver of crystal packing. Similar patterns often lead to similar spectral and thermal properties [1].
Vibrational Spectroscopy (FTIR, Raman)	Very similar to Form II [2] [1]	Very similar to Form I [2] [1]	The similarity is attributed to nearly identical crystal packing and molecular conformation. Not a discriminating method for these two forms [2] [1].
Low-Frequency Raman ($< 100 \text{ cm}^{-1}$)	Shows differences from Form II [2]	Shows differences from Form I [2]	The lattice vibrations in this region are more sensitive to

crystal packing differences, making it a more effective technique for distinguishing the forms [2]. | | ¹³C **Solid-State NMR** | Similar to Form II [1] | Similar to Form I [1] | The similar chemical environments of the carbon atoms in both forms lead to nearly identical spectra [1]. | | **Solution Calorimetry** | Studied, but specific data not available [2] | Studied, but specific data not available [2] | This technique measures the heat of solution, which can be related to the free energy and stability of the polymorphs [2]. |

Experimental Protocols for Key Characterization Methods

For researchers looking to replicate these studies, here is a detailed overview of the core methodologies referenced.

Structure Determination via X-ray Powder Diffraction

This was the primary method used to solve the crystal structure of Form II [1].

- **Principle:** Uses diffraction patterns from powdered crystalline samples to determine the arrangement of atoms within the crystal lattice.
- **Key Experimental Details:**
 - **Technique:** High-resolution X-ray powder diffraction.
 - **Structure Solution Method:** **Direct space method** with **simulated annealing**.
 - **Molecular Modeling:** To manage computational complexity, the **enalapril maleate** molecules were treated as **rigid bodies** using bond lengths and angles previously determined from the single-crystal structure of Form I. This reduced the number of degrees of freedom from 25 to 12.
 - **Software & Calculations:** Lattice energy calculations were performed to compare the relative stability of the two polymorphs [1].

Vibrational Spectroscopy for Polymorph Detection

While standard IR and Raman are similar, low-frequency Raman can distinguish the forms [2].

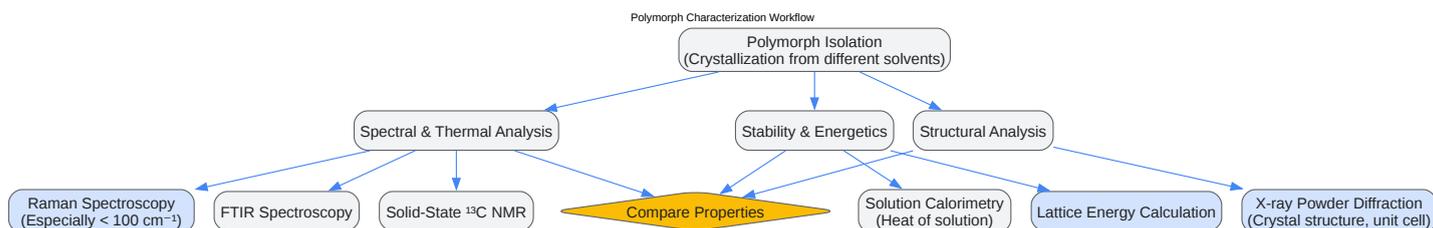
- **Principle:** Measures the interaction of infrared radiation (IR) or laser light (Raman) with molecular vibrations and crystal lattice vibrations (phonons).

- **Key Experimental Details:**

- **Technique:** Raman spectroscopy, with a focus on the **low-frequency region (25 to 100 cm⁻¹)**.
- **Quantitative Analysis:** The study created models with known mixtures of Forms I and II, ranging from 0% to 100% Form I.
- **Performance:** The reported **Limit of Detection (LOD)** for quantifying Form I in mixtures was between **1.80% and 4.74%**, demonstrating the sensitivity of this method for polymorphic impurity detection [2].

Workflow for Polymorph Characterization

The diagram below outlines a logical pathway for characterizing and comparing pharmaceutical polymorphs, integrating the techniques discussed.



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Research Gaps and Further Directions

The current search results provide a solid foundation for structural and thermal comparison but have some limitations for a complete guide:

- **Lack of Form I Data:** The detailed crystal structure and unit cell parameters for the original **Form I** are not provided in these results, making a direct structural comparison incomplete.

- **Limited Protocol Details:** While key methods are named, exhaustive experimental details (e.g., exact instrument settings, full calibration procedures, detailed sample preparation) are not included in the excerpts.
- **Missing Techniques:** Other common techniques for polymorph characterization, such as **Hot Stage Microscopy (HSM)**, **Differential Scanning Calorimetry (DSC)**, and **Dynamic Vapor Sorption (DVS)**, are not discussed in the available data.

To address these gaps, you could:

- **Search for the primary literature** on the initial discovery and characterization of **Enalapril Maleate Form I**.
- **Consult pharmacopeial monographs** (e.g., USP, Ph. Eur.) for standard identification tests and quality control methods.
- **Use specialized databases** like the Cambridge Structural Database (CSD) to obtain the precise crystal structure data for both polymorphs.

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References

1. Structure determination of enalapril maleate form II from ... [pubmed.ncbi.nlm.nih.gov]
2. High resolution spectroscopic evidence and solution ... [sciencedirect.com]

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